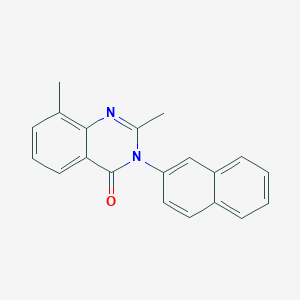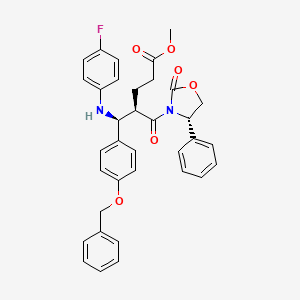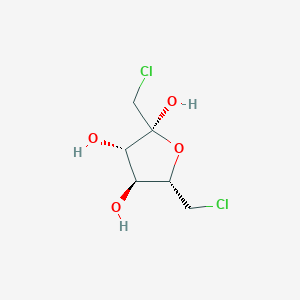
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(チオフェン-3-イルメチル)-4-(1-(o-トリル)-1H-ピラゾール-4-イル)ピリミジン-2-アミンは、ピリミジン誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路および反応条件
N-(チオフェン-3-イルメチル)-4-(1-(o-トリル)-1H-ピラゾール-4-イル)ピリミジン-2-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれる可能性があります。
ピリミジンコアの形成: これは、適切なアルデヒドまたはケトンとグアニジンまたはその誘導体を縮合させることで達成できます。
ピラゾール環の導入: ピラゾール環は、ヒドラジンと1,3-ジケトンを含む環化反応によって導入できます。
チオフェン基の付加: チオフェン部分は、求核置換反応または鈴木カップリングやスチールカップリングなどのクロスカップリング反応によって付加できます。
工業生産方法
工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を行う可能性があります。これには、自動反応器の使用、連続フロー化学、再結晶やクロマトグラフィーなどの厳密な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェン環で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ピラゾール環またはピリミジン環を標的とする可能性があり、水素化誘導体になる可能性があります。
置換: 求電子置換反応または求核置換反応は、ピリミジン環またはピラゾール環のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: m-クロロ過安息香酸 (m-CPBA) や過酸化水素などの試薬。
還元: パラジウム炭素 (Pd/C) を用いた触媒的水素化、または水素化ホウ素ナトリウム (NaBH4) を用いた化学還元。
置換: N-ブロモスクシンイミド (NBS) などのハロゲン化剤、またはアミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドが生成される可能性があり、還元によって水素化誘導体が生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブとして、または潜在的な治療薬として。
産業: 新素材の開発や化学反応における触媒としての使用。
作用機序
N-(チオフェン-3-イルメチル)-4-(1-(o-トリル)-1H-ピラゾール-4-イル)ピリミジン-2-アミンの作用機序は、その特定の生物学的標的によって異なります。一般的に、ピリミジン誘導体は酵素、受容体、または核酸と相互作用して、それらの活性を調節できます。この化合物は、特定の経路を阻害または活性化し、その観測された効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
- N-(チオフェン-2-イルメチル)-4-(1-(o-トリル)-1H-ピラゾール-4-イル)ピリミジン-2-アミン
- N-(フラン-3-イルメチル)-4-(1-(o-トリル)-1H-ピラゾール-4-イル)ピリミジン-2-アミン
- N-(チオフェン-3-イルメチル)-4-(1-フェニル-1H-ピラゾール-4-イル)ピリミジン-2-アミン
ユニークさ
N-(チオフェン-3-イルメチル)-4-(1-(o-トリル)-1H-ピラゾール-4-イル)ピリミジン-2-アミンは、その官能基の特定の組み合わせによりユニークであり、異なる化学的および生物学的特性を与えることができます。特に、チオフェン環の存在は、その電子特性と特定の生物学的標的への結合親和性を高める可能性があります。
類似化合物との比較
Similar Compounds
- N-(Thiophen-2-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- N-(Furan-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- N-(Thiophen-3-ylmethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, might enhance its electronic properties and binding affinity to certain biological targets.
特性
分子式 |
C19H17N5S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23) |
InChIキー |
YDFKEXPSTMGONK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)




![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)

![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)



